
2-(4-Ethoxyphenoxy)pyridine-4-carboximidamide hydrochloride
Overview
Description
2-(4-Ethoxyphenoxy)pyridine-4-carboximidamide hydrochloride is a chemical compound with the molecular formula C₁₄H₁₆ClN₃O₂. It is known for its unique structure, which includes a pyridine ring substituted with an ethoxyphenoxy group and a carboximidamide group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenoxy)pyridine-4-carboximidamide hydrochloride typically involves the following steps:
Formation of the Ethoxyphenoxy Intermediate: The initial step involves the reaction of 4-ethoxyphenol with a suitable halogenating agent to form 4-ethoxyphenoxy halide.
Coupling with Pyridine Derivative: The 4-ethoxyphenoxy halide is then reacted with a pyridine derivative under basic conditions to form 2-(4-ethoxyphenoxy)pyridine.
Introduction of the Carboximidamide Group: The final step involves the reaction of 2-(4-ethoxyphenoxy)pyridine with an appropriate amidine reagent to introduce the carboximidamide group, resulting in the formation of 2-(4-Ethoxyphenoxy)pyridine-4-carboximidamide.
Formation of Hydrochloride Salt: The compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenoxy)pyridine-4-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
2-(4-Ethoxyphenoxy)pyridine-4-carboximidamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenoxy)pyridine-4-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenoxy)pyridine-4-carboximidamide hydrochloride
- 2-(4-Propoxyphenoxy)pyridine-4-carboximidamide hydrochloride
- 2-(4-Butoxyphenoxy)pyridine-4-carboximidamide hydrochloride
Uniqueness
2-(4-Ethoxyphenoxy)pyridine-4-carboximidamide hydrochloride is unique due to its specific ethoxyphenoxy substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific research applications where these properties are desired.
Properties
IUPAC Name |
2-(4-ethoxyphenoxy)pyridine-4-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2.ClH/c1-2-18-11-3-5-12(6-4-11)19-13-9-10(14(15)16)7-8-17-13;/h3-9H,2H2,1H3,(H3,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHMGYLPUSQNOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=NC=CC(=C2)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221724-05-5 | |
Record name | 4-Pyridinecarboximidamide, 2-(4-ethoxyphenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221724-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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